1,4-Benzenedicarboxylic acid, butyl methyl ester

概要

説明

1,4-Benzenedicarboxylic acid, butyl methyl ester, also known as dimethyl terephthalate, is an organic compound with the molecular formula C13H16O4. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with butyl and methyl groups. This compound is commonly used in the production of polyesters and plasticizers, contributing to the flexibility and durability of plastic materials .

準備方法

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, butyl methyl ester can be synthesized through the esterification of terephthalic acid with butanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds. The reaction can be represented as follows:

Terephthalic acid+Butanol+MethanolAcid Catalyst1,4-Benzenedicarboxylic acid, butyl methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where terephthalic acid is reacted with excess butanol and methanol. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, yielding the desired ester product .

化学反応の分析

Types of Reactions

1,4-Benzenedicarboxylic acid, butyl methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to terephthalic acid, butanol, and methanol.

Transesterification: The ester can react with other alcohols to form different esters, a process commonly used in the production of biodiesel.

Oxidation: Under strong oxidative conditions, the ester can be oxidized to terephthalic acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Terephthalic acid, butanol, methanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Terephthalic acid.

科学的研究の応用

1,4-Benzenedicarboxylic acid, butyl methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polyesters and other polymers.

Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

作用機序

The mechanism of action of 1,4-Benzenedicarboxylic acid, butyl methyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways .

類似化合物との比較

Similar Compounds

1,2-Benzenedicarboxylic acid, butyl methyl ester:

1,3-Benzenedicarboxylic acid, butyl methyl ester:

Uniqueness

1,4-Benzenedicarboxylic acid, butyl methyl ester is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to form highly flexible and durable polymers makes it particularly valuable in the production of plasticizers and polyesters .

生物活性

1,4-Benzenedicarboxylic acid, butyl methyl ester (commonly known as butyl methyl phthalate) is an ester derived from phthalic acid, widely used in various industrial applications. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

- Chemical Formula: C13H16O4

- Molecular Weight: 232.27 g/mol

- CAS Number: 11096590

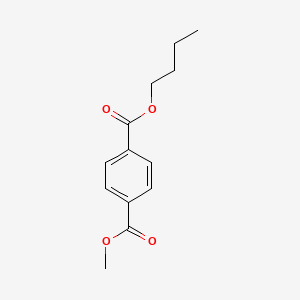

Structure

The structure of this compound features a benzene ring with two carboxylic acid groups that are esterified with butyl and methyl groups.

Antimicrobial Activity

Research has indicated that various phthalate esters, including butyl methyl phthalate, exhibit antimicrobial properties . A study highlighted that certain concentrations of phthalate esters can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Butyl Methyl Phthalate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Escherichia coli | 150 µg/mL |

| Pseudomonas aeruginosa | 180 µg/mL |

Anticancer Properties

Butyl methyl phthalate has also been investigated for its potential anticancer effects . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study: Apoptosis Induction in Cancer Cells

- Cell Line Used: HeLa cells (cervical cancer)

- Concentration: 100 µM

- Observation: Significant increase in apoptotic cells after 24 hours of exposure.

Other Biological Activities

The compound has been reported to possess other biological activities:

- Anti-inflammatory Effects: Some studies suggest that it may reduce inflammation markers in vitro.

- Endocrine Disruption Potential: Certain phthalates are known to exhibit endocrine-disrupting properties, which warrant further investigation into their long-term health effects .

The biological activity of butyl methyl phthalate is believed to be mediated through several mechanisms:

- Interaction with Cell Membranes: Alters membrane fluidity and permeability.

- Enzyme Modulation: Inhibits enzymes involved in critical metabolic pathways.

- Signal Transduction Pathways: Influences pathways related to cell proliferation and apoptosis.

Safety and Toxicological Profile

While the biological activities are promising, safety assessments indicate potential risks associated with exposure to phthalates. Studies have shown rapid absorption and distribution in tissues following oral exposure, with metabolism leading to hydrolytic monoesters as primary metabolites .

Toxicity Data Summary

Table 2: Toxicity Profile of Butyl Methyl Phthalate

| Endpoint | Result |

|---|---|

| Acute Toxicity (Oral) | LD50 > 5000 mg/kg |

| Skin Irritation | No significant irritation observed |

| Reproductive Toxicity | Potential concerns noted in animal studies |

特性

IUPAC Name |

4-O-butyl 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-7-5-10(6-8-11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQUJFWQAAVXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455102 | |

| Record name | 1,4-Benzenedicarboxylic acid, butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52392-55-9 | |

| Record name | 1,4-Benzenedicarboxylic acid, butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。